4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
Overview
Description
4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate is a complex organic compound with the molecular formula C25H21NO6S. This compound is characterized by the presence of a morpholinosulfonyl group attached to a benzyl moiety, which is further connected to a 9-oxo-9H-fluorene-3-carboxylate structure. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of 9-oxo-9H-fluorene-3-carboxylic acid, which can be synthesized through the oxidation of 9H-fluorene. This intermediate is then esterified with benzyl alcohol to form benzyl 9-oxo-9H-fluorene-3-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzyl and morpholinosulfonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-fluorene-4-carboxylic acid methyl ester
- 9-Fluorenone-4-carboxylic acid
- 4-(Phenylsulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate
Uniqueness
4-(Morpholinosulfonyl)benzyl 9-oxo-9H-fluorene-3-carboxylate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methyl 9-oxofluorene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c27-24-21-4-2-1-3-20(21)23-15-18(7-10-22(23)24)25(28)32-16-17-5-8-19(9-6-17)33(29,30)26-11-13-31-14-12-26/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOBLKAILVCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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